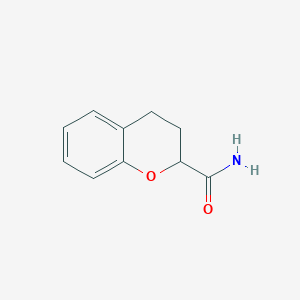

Chroman-2-carboxamide

Cat. No. B2491479

Key on ui cas rn:

3990-58-7

M. Wt: 177.203

InChI Key: AFYJYAWBTFNDAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08716527B2

Procedure details

Racemic lipoic acid (100 mg, 500 μmol) and CDI (87 mg, 540 μmol) was taken up and stirred in THF (1.1 mL) at 23° C. After 45 min, the yellow solution was added dropwise to a suspension of the hydrochloride salt of 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine (150 mg, 450 μmol), in THF (1.1 mL) containing DiPEA (90 μL, 540 μmol). After stirring for an additional 3.5 hrs, the mixture was diluted in EtOAc (40 mL), washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each). The remaining organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The unpurified residue was dissolved in 2 mL methanol at 40° C. Concentrated HCl (approx. 30 μL) was added to the solution and stirring continued for 1 hr. At the completion of the reaction, the mixture was diluted in EtOAc (40 mL), washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each). The remaining organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purification by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane) afforded the desired chroman amide as a colorless oil, 140 mg. 1H NMR (CDCl3, 400 MHz) 6.05 (m, 1H), 3.55 (m, 1H), 3.30 (q, 2H), 3.20-3.05 (m, 2H), 2.81 (t, 2H), 2.63 (t, 2H), 2.42 (m, 1H), 2.20 (m, 1H), 2.17 (s, 3H), 2.09 (s, 3H), 1.90 (m, 1H), 1.75 (t, 2H), 1.70-1.40 (m, 6H), 1.25 (s, 6H) ppm. CAN-mediated oxidation of the intermediate amide using the procedure described above produced 5-(1,2-dithiolan-3-yl)-N-(2-(2-(3-hydroxy-3-methylbutyl)-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)ethyl)pentanamide as a yellow oil that was purified by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane). 1H NMR (CDCl3, 400 MHz) 5.88 (m, 1H), 3.54 (m, 1H), 3.30 (m, 2H), 3.16-3.08 (m, 2H), 2.67 (m, 4H), 2.43 (m, 1H), 2.14 (t, 2H), 1.95 (s, 6H), 1.88 (m, 1H), 1.73-1.58 (m, 4H), 1.44 (m, 3H), 1.26 (s, 6H) ppm.

[Compound]

Name

hydrochloride salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine

Quantity

150 mg

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)SS[CH2:2]1.C1N=CN(C(N2C=[N:23][CH:22]=[CH:21]2)=O)C=1.C[O:26]COC1C(CCN)=C2C(=C(C)C=1C)OC(C)(C)CC2.CCN(C(C)C)C(C)C>C1COCC1.CCOC(C)=O>[O:12]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:1][CH2:2][CH:21]1[C:22]([NH2:23])=[O:26]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1CSS[C@@H]1CCCCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

87 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CN(C=N1)C(=O)N2C=CN=C2

|

Step Three

[Compound]

|

Name

|

hydrochloride salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)C)CCN

|

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

90 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for an additional 3.5 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The remaining organics were dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The unpurified residue was dissolved in 2 mL methanol at 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated HCl (approx. 30 μL) was added to the solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 1 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the completion of the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The remaining organics were dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |